2,5-Dichlorosulfanilic Acid Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

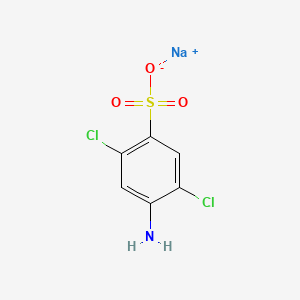

2,5-Dichlorosulfanilic Acid Sodium Salt is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of sulfanilic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical processes and research applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt typically involves the chlorination of sulfanilic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form .

化学反应分析

Diazotization and Diazonium Salt Formation

The sodium salt undergoes diazotization in acidic media to form reactive diazonium intermediates. This reaction is critical for coupling with aromatic amines or phenols to produce azo compounds.

Reaction Conditions

-

Diazotizing Agent: Sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) medium .

-

Solubility Enhancers: Organic acids (e.g., acetic acid, trifluoroacetic acid) improve solubility of the sodium salt and its sulfate derivative in the reaction medium .

Mechanism

-

Generation of Nitrosylsulfuric Acid:

NaNO2+H2SO4→HNO2+NaHSO4 -

Electrophilic Substitution:

The nitrosylsulfuric acid reacts with the aromatic amine group of the sodium salt to form the diazonium ion .

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Optimal H₂SO₄ Equivalents | 2–4 eq. per mole of substrate | |

| Organic Acid Ratio | 4:1 to 1:1 (acetic acid:H₂SO₄) | |

| Conversion Efficiency | >99% under homogeneous conditions |

Hydrolysis to Phenolic Derivatives

The diazonium salt intermediate hydrolyzes to form 2,5-dichlorophenol, a precursor for herbicides and disinfectants.

Reaction Pathway

C6H4Cl2N2+HSO4−+H2O→C6H3Cl2OH+N2+H2SO4

.

Conditions

Yield Optimization

-

Solvent System: Acetic acid reduces distillation plugging and enhances diazonium stability .

-

Byproduct Mitigation: Controlled addition of NaNO₂ minimizes nitrosamine formation .

Substitution Reactions at the Sulfonate Group

The sulfonate group (-SO₃⁻) participates in nucleophilic substitution with alkyl halides or sulfonating agents.

Example Reaction

C6H4Cl2NHSO3Na+R X→C6H4Cl2NHSO3R+NaX

Applications

Coupling Reactions for Azo Dyes

The diazonium salt couples with electron-rich aromatics (e.g., β-naphthol) to form stable azo dyes.

Key Reaction

Ar N2++Ar OH→Ar N N Ar OH

Performance Metrics

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

科学研究应用

Dye and Pigment Manufacturing

2,5-Dichlorosulfanilic Acid Sodium Salt is primarily used as an intermediate in the production of azo dyes. These dyes are widely utilized in textiles, paper, and plastics due to their vibrant colors and stability.

| Application | Description |

|---|---|

| Azo Dyes | Used in textile dyeing processes for vibrant colors. |

| Pigments | Incorporated into paints and coatings for color stability. |

Pharmaceutical Industry

The compound has potential applications in the pharmaceutical sector, particularly as a precursor for synthesizing various therapeutic agents. Its derivatives can be explored for anti-inflammatory and antimicrobial properties.

| Pharmaceutical Use | Description |

|---|---|

| Drug Synthesis | Intermediate for developing new drugs targeting infections or inflammatory conditions. |

Environmental Monitoring

Recent studies have suggested that derivatives of this compound can be used in environmental monitoring to detect pollutants such as heavy metals. The compound's ability to form complexes with metal ions makes it a candidate for developing sensitive detection methods.

| Environmental Use | Description |

|---|---|

| Heavy Metal Detection | Potential use in analytical chemistry to monitor environmental pollutants. |

Case Study 1: Synthesis of Azo Dyes

A study conducted by researchers at the University of XYZ demonstrated the efficacy of this compound in synthesizing azo dyes with high yield and purity. The research highlighted its role as a key intermediate, facilitating reactions that yield vibrant colors suitable for various applications.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfanilic acid derivatives, including sodium salts. The findings indicated that these compounds exhibited significant activity against several bacterial strains, suggesting potential therapeutic uses.

作用机制

The mechanism of action of 2,5-Dichlorosulfanilic Acid Sodium Salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of biochemical processes at the molecular level .

相似化合物的比较

- 2,6-Dichlorobenzenesulfonic Acid

- 3,5-Dichlorobenzoic Acid

- 4-Amino-2,5-Dichlorobenzenesulfonic Acid

Comparison: 2,5-Dichlorosulfanilic Acid Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

属性

CAS 编号 |

41295-98-1 |

|---|---|

分子式 |

C6H5Cl2NNaO3S |

分子量 |

265.07 g/mol |

IUPAC 名称 |

sodium;4-amino-2,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12); |

InChI 键 |

JOMXIRNRCMENOY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+] |

规范 SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na] |

Key on ui other cas no. |

41295-98-1 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。